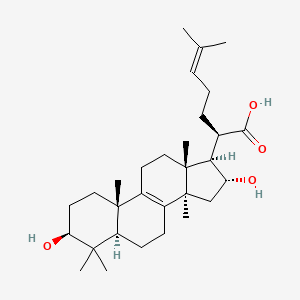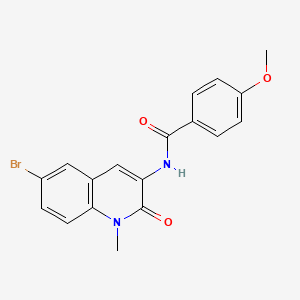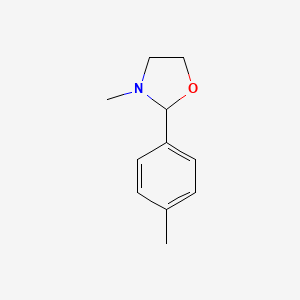
Amphetamine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amphetamine-d6 is a deuterated form of amphetamine, a stimulant of the phenethylamine class. It is commonly used as an internal standard in mass spectrometry for the quantitation of amphetamine levels in biological samples such as urine, serum, or plasma . The compound is chemically similar to amphetamine but contains six deuterium atoms, which makes it useful in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often include elevated temperatures and the use of a palladium or platinum catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of Amphetamine-d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. Quality control measures, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are employed to verify the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amphetamine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated amphetamine but may exhibit slight differences in reaction rates due to the kinetic isotope effect.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deuterated analogs of amphetamine derivatives such as deuterated phenylacetone, deuterated benzyl alcohol, and deuterated phenylpropanolamine .
Wissenschaftliche Forschungsanwendungen
Amphetamine-d6 has a wide range of scientific research applications:
Mass Spectrometry Standard: It serves as a critical internal standard in mass spectrometry, enhancing the reliability of quantitative analyses in forensic toxicology.
Pharmaceutical Research: As a deuterated version of amphetamine, it is used extensively in pharmacokinetic studies to track and understand the metabolic pathways of amphetamines.
Forensic Analysis: This compound is used in forensic laboratories to detect and quantify amphetamine levels in biological samples, ensuring accurate and reproducible results.
Clinical Toxicology: It is employed in clinical toxicology to monitor amphetamine levels in patients undergoing treatment for attention-deficit/hyperactivity disorder (ADHD) or narcolepsy.
Wirkmechanismus
Amphetamine-d6 exerts its effects by stimulating the release of neurotransmitters such as dopamine and norepinephrine from presynaptic terminals . It enters the presynaptic terminal through the dopamine transporter and displaces neurotransmitters from vesicles, leading to increased levels of free catecholamines in the synapse . This results in enhanced neurotransmission and the characteristic stimulant effects of amphetamine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: A potent central nervous system stimulant with a similar mechanism of action but higher potency and longer duration of effects.
Methylphenidate: Another stimulant used to treat ADHD, but it primarily inhibits the reuptake of dopamine and norepinephrine rather than promoting their release.
Uniqueness
Amphetamine-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in analytical chemistry and pharmacokinetic studies. The presence of deuterium atoms allows for precise quantitation and tracking of amphetamine metabolism, providing insights that are not possible with non-deuterated compounds .
Eigenschaften
CAS-Nummer |
73758-26-6 |
|---|---|
Molekularformel |
C9H13N |
Molekulargewicht |
141.24 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexadeuterio-3-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,7D2,8D |
InChI-Schlüssel |
KWTSXDURSIMDCE-ZQLKWRTGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5R,9S,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B11936791.png)




![2-(Hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B11936826.png)



![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)
![5,8,11,14-Eicosatetraenoic acid, (1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1Z)-1-octadecen-1-yloxy]ethyl ester, (5Z,8Z,11Z,14Z)-](/img/structure/B11936841.png)

